molecular formula C12H16N2O4 B14186259 [(2S,3S)-1,3-dinitrohexan-2-yl]benzene CAS No. 921772-04-5

[(2S,3S)-1,3-dinitrohexan-2-yl]benzene

Cat. No.: B14186259
CAS No.: 921772-04-5
M. Wt: 252.27 g/mol
InChI Key: LOBCYURDFYPJKV-NEPJUHHUSA-N
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Description

[(2S,3S)-1,3-Dinitrohexan-2-yl]benzene is a chiral nitroalkane derivative featuring a benzene ring substituted with a hexane chain bearing two nitro groups at the 1- and 3-positions. The stereochemistry at C2 and C3 (both S-configured) confers distinct spatial and electronic properties, influencing reactivity, stability, and intermolecular interactions. Nitro groups are strong electron-withdrawing substituents, directing electrophilic aromatic substitution reactions to the meta position and enhancing thermal stability. This compound is of interest in organic synthesis, materials science, and catalysis due to its stereochemical complexity and nitro-functionalized backbone.

Properties

CAS No.

921772-04-5

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

[(2S,3S)-1,3-dinitrohexan-2-yl]benzene

InChI

InChI=1S/C12H16N2O4/c1-2-6-12(14(17)18)11(9-13(15)16)10-7-4-3-5-8-10/h3-5,7-8,11-12H,2,6,9H2,1H3/t11-,12+/m1/s1

InChI Key

LOBCYURDFYPJKV-NEPJUHHUSA-N

Isomeric SMILES

CCC[C@@H]([C@H](C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-]

Canonical SMILES

CCCC(C(C[N+](=O)[O-])C1=CC=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene typically involves the nitration of hexane derivatives followed by the introduction of the benzene ring. One common method involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to achieve the desired dinitro substitution on the hexane chain. The subsequent coupling with benzene can be achieved through Friedel-Crafts alkylation using aluminum chloride as a catalyst .

Industrial Production Methods

Industrial production of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes careful control of temperature, concentration of reagents, and reaction time to ensure consistent product quality. Post-reaction purification steps such as recrystallization or chromatography are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

[(2S,3S)-1,3-dinitrohexan-2-yl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2S,3S)-1,3-dinitrohexan-2-yl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro groups.

    Medicine: Investigated for potential pharmaceutical applications due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules such as proteins and nucleic acids. The benzene ring provides a hydrophobic moiety that can facilitate interactions with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of [(2S,3S)-1,3-dinitrohexan-2-yl]benzene, we compare it with three classes of compounds:

Nitroaromatic compounds (e.g., nitrobenzene, dinitrotoluene),

Chiral aliphatic nitro compounds (e.g., (2S)-2-nitrobutane),

Benzene derivatives with directing groups (e.g., N,O-bidentate amides, phthalate esters).

Table 1: Key Properties of [(2S,3S)-1,3-Dinitrohexan-2-yl]benzene vs. Analogues

Property [(2S,3S)-1,3-Dinitrohexan-2-yl]benzene Nitrobenzene (2S)-2-Nitrobutane N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Functional Groups Two nitro groups, benzene Single nitro, benzene Single nitro Amide, hydroxyl, benzene
Stereochemistry (2S,3S) None (2S) None
Directing Effects Strong meta-directing (nitro) Meta-directing N/A N,O-bidentate for C–H activation
Thermal Stability High (due to dual nitro groups) Moderate Low Moderate (amide decomposition at ~200°C)
Synthetic Complexity High (chiral centers, nitro placement) Low Moderate Moderate (amide coupling)
Applications Potential in asymmetric catalysis Solvent, precursor Chiral building block Metal-catalyzed C–H functionalization

Structural and Electronic Comparisons

  • However, steric hindrance from the hexane chain may reduce aromatic ring reactivity compared to simpler nitroarenes.
  • Chiral Nitroalkanes: The compound shares stereochemical complexity with (2S)-2-nitrobutane but differs in having a benzene ring and a longer aliphatic chain. This increases its molecular weight (C₁₂H₁₄N₂O₄ vs. C₄H₉NO₂) and likely enhances crystallinity, as seen in X-ray-characterized analogues .
  • Directing Group Analogues : The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables regioselective C–H activation , whereas the nitro groups in the target compound favor meta-directed substitutions. This contrast highlights functional group-dependent reactivity in catalysis.

Stability and Reactivity

  • The dual nitro groups likely increase thermal stability compared to mono-nitro compounds but introduce explosion risks under extreme conditions. In contrast, phthalate esters (e.g., in ) exhibit higher hydrolytic stability but lack nitro group reactivity .

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